molecular formula C21H31NO4 B5973024 ethyl 3-(3-methoxybenzyl)-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxylate

ethyl 3-(3-methoxybenzyl)-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxylate

Cat. No. B5973024
M. Wt: 361.5 g/mol
InChI Key: FLCSSNYCFPBFSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(3-methoxybenzyl)-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxylate is a chemical compound that belongs to the class of piperidinecarboxylates. It has been shown to have potential applications in scientific research due to its unique properties and mechanism of action.

Mechanism of Action

The mechanism of action of ethyl 3-(3-methoxybenzyl)-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxylate is not fully understood. However, it has been shown to act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation in the brain.
Biochemical and Physiological Effects
This compound has been shown to have biochemical and physiological effects in animal studies. It has been shown to improve learning and memory in rats and to have potential applications in the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 3-(3-methoxybenzyl)-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxylate in lab experiments is its selectivity for the NMDA receptor. This allows researchers to study the specific effects of NMDA receptor modulation on brain function. However, a limitation of using this compound is its potential toxicity and side effects, which must be carefully monitored in animal studies.

Future Directions

There are several future directions for research on ethyl 3-(3-methoxybenzyl)-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxylate. One direction is the development of new drugs based on this compound for the treatment of Alzheimer's disease and other neurological disorders. Another direction is the study of the specific effects of NMDA receptor modulation on brain function and the development of new therapies for brain disorders. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound.

Synthesis Methods

Ethyl 3-(3-methoxybenzyl)-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxylate can be synthesized using a multi-step process. The first step involves the reaction between 3-methoxybenzyl chloride and tetrahydro-2H-pyran-4-ol in the presence of a base to form 3-methoxybenzyl tetrahydro-2H-pyran-4-yl ether. The second step involves the reaction between the 3-methoxybenzyl tetrahydro-2H-pyran-4-yl ether and piperidine-3-carboxylic acid in the presence of a coupling reagent to form this compound.

Scientific Research Applications

Ethyl 3-(3-methoxybenzyl)-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxylate has been shown to have potential applications in scientific research. It has been used as a ligand in the development of new drugs and as a tool in the study of neurotransmitter receptors in the brain.

properties

IUPAC Name

ethyl 3-[(3-methoxyphenyl)methyl]-1-(oxan-4-yl)piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO4/c1-3-26-20(23)21(15-17-6-4-7-19(14-17)24-2)10-5-11-22(16-21)18-8-12-25-13-9-18/h4,6-7,14,18H,3,5,8-13,15-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCSSNYCFPBFSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)C2CCOCC2)CC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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